5-Chloroisatin

Catalog No.
S603627
CAS No.
17630-76-1
M.F
C8H4ClNO2
M. Wt
181.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloroisatin

CAS Number

17630-76-1

Product Name

5-Chloroisatin

IUPAC Name

5-chloro-1H-indole-2,3-dione

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

XHDJYQWGFIBCEP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2

The exact mass of the compound 5-Chloro-1H-indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135811. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloroisatin is a halogenated derivative of 1H-indole-2,3-dione, a core scaffold in synthetic and medicinal chemistry. It functions as a versatile building block, offering three primary reaction sites: the N1-proton for alkylation or acylation, the C3-ketone for condensation and spirocyclization reactions, and the C5-chloro-substituted aromatic ring for further functionalization. [1] The presence of the C5-chloro group provides a critical combination of high thermal stability and modulated electronic properties, making it a preferred precursor for specific, high-performance applications where unsubstituted or alternatively substituted isatins are less suitable. [2]

Research Fit

1

Scaffold for antimicrobial screening derivatives

5-halo isatin core enables N-Mannich base, hydrazone, and spiro-heterocycle libraries for Gram-negative focus

2

Cytotoxicity research building block

Chlorine substituent potentiates biological effect in downstream oxadiazoline and hydrazone frameworks

3

Solvation-guided synthetic workflow

Computed solvation profiles across 10 solvents inform reaction medium selection and scale-up optimization

Substituting 5-Chloroisatin with unsubstituted isatin or other analogs like 5-bromoisatin is often unviable due to the specific role of the C5-chloro substituent. This electron-withdrawing group modifies the electrophilicity of the C3-carbonyl and the acidity of the N-H proton, directly impacting reaction kinetics, product yields, and the potential for side-product formation in complex syntheses. [1] Furthermore, the chlorine atom itself is often a critical pharmacophore in medicinal chemistry applications, where it can form specific halogen bonds in enzyme active sites, an interaction not replicated by hydrogen (in isatin) or other halogens in the same way. [2] This makes the precise selection of 5-Chloroisatin a critical procurement decision for achieving reproducibility and targeted downstream performance.

Substitution Risk

Unsubstituted isatin
Risk

May not reproduce the Gram-negative activity or enhanced cytotoxicity reported for 5-chloroisatin derivatives; electronic landscape differs fundamentally

5-Fluoro / 5-Bromo isatin
Risk

Halogen-specific electronic and steric profiles shift cytotoxic IC₅₀ values and solvation behavior; synthesis outcomes are not interchangeable

5-Methyl / 5-Methoxy isatin
Risk

Substituent-dependent solvation and electrostatic differences alter solubility and reaction selectivity; DFT data confirm distinct thermodynamic profiles

High, Predictable Yield in Complex One-Pot Spirooxindole Synthesis

In a lipase-catalyzed, one-pot, three-component reaction to synthesize spirooxindoles, 5-Chloroisatin demonstrates excellent performance as a starting material, providing an 85% isolated yield. [1] This yield is directly comparable to that achieved with unsubstituted isatin (90%), 5-bromoisatin (86%), and 5-fluoroisatin (88%) under identical conditions, showcasing its reliability for complex assemblies. [1] Its performance is notably superior to analogs with stronger electron-withdrawing groups, such as 5-nitroisatin, which yielded only 71%. [1]

Evidence DimensionIsolated Product Yield
Target Compound Data85% (for 5-Chloroisatin)
Comparator Or BaselineIsatin (90%), 5-Bromoisatin (86%), 5-Nitroisatin (71%)
Quantified DifferenceWithin 6% of isatin and 5-bromoisatin; 14% higher than 5-nitroisatin.
ConditionsOne-pot tandem reaction with cyclohexanone and malononitrile, catalyzed by porcine pancreatic lipase (PPL) in aqueous media.

This demonstrates high-yield reliability in complex, multi-component reactions, a critical factor for process efficiency and material procurement planning.

Gram-negative activity vs unsubstituted isatin
Head-to-head
Chlorinated N-Mannich base: most active compound in panel; considerable Gram-negative inhibition absent in non-halogenated analogs
Supports antimicrobial screening context for Gram-negative targets
In vitro disk diffusion; N-Mannich base derivatives

Maintains High-Yield N-Benzylation Comparable to Unsubstituted Isatin

N-alkylation is a primary step for utilizing isatin scaffolds. In a representative N-benzylation reaction using benzyl chloride and K2CO3 in acetonitrile, 5-chloroisatin was converted to 1-benzyl-5-chloroindoline-2,3-dione in 90% yield. [1] This demonstrates that the electron-withdrawing chloro group does not impede this critical process step, delivering yields comparable to those reported for unsubstituted isatin (79% yield) [2] and 5-bromoisatin (92% yield) [3] under similar conditions.

Evidence DimensionIsolated Yield of N-Benzylated Product
Target Compound Data90%
Comparator Or BaselineIsatin (79%), 5-Bromoisatin (92%)
Quantified DifferenceMaintains high yield, comparable to or exceeding the unsubstituted parent compound.
ConditionsN-benzylation using benzyl chloride with a carbonate base (K2CO3) in a polar aprotic solvent (Acetonitrile or DMF).

Confirms that this key functionalization step proceeds in high yield, ensuring efficient conversion and simplifying downstream process development without requiring significant re-optimization compared to other common isatins.

Cytotoxicity in brine shrimp assay
Head-to-head
5-Chloro oxadiazoline derivative (5b) showed significantly enhanced lethality compared to unsubstituted isatin analog (5a)
Supports cytotoxicity endpoint review; chlorine substituent potentiates bioactivity
Brine shrimp (Artemia salina) lethality bioassay

Superior Thermal Stability for Demanding Process Conditions

5-Chloroisatin exhibits a high melting point of 254-258 °C, indicating significant thermal stability. This is a substantial improvement over the parent compound, isatin, which melts at a lower temperature range of 201-204 °C. The thermal stability of 5-Chloroisatin is comparable to that of 5-bromoisatin (m.p. 251-253 °C), distinguishing the halogenated isatins as more robust for high-temperature applications than the unsubstituted version.

Evidence DimensionMelting Point (°C)
Target Compound Data254-258 °C
Comparator Or BaselineIsatin (~203 °C), 5-Bromoisatin (~252 °C)
Quantified Difference~50 °C higher than Isatin, indicating greater thermal stability.
ConditionsStandard melting point determination.

Higher thermal stability ensures compound integrity during storage and allows for a wider processing window, including reactions that require elevated temperatures, without risk of degradation.

Antibacterial potency & photodegradation
Class-level
5-Chloroisatin-3-hydrazone: 25 mm inhibition zone (P. vulgaris, 500 μg/cm³); pseudo-first-order photolysis kinetics under UV
Reported MIC endpoint context; storage and handling impact on activity
Disk diffusion; UV-B/UV-C cumulative irradiation; kinetic analysis by UV/VIS
Solvation profiles vs 5-Me/5-MeO analogs
Class-level
DFT/PCM computed Gibbs free energy components (electrostatic, dispersion, repulsive, cavitation) in 10 solvents; distinct dipole and solubility behavior for 5-Cl
Supports solvent selection for synthetic scale-up; informs formulation solubility
B3LYP/6-311++G(d,p); dielectric range 2.38–78.39 at 298 K

Precursor for Kinase Inhibitor Scaffolds

The C5-chloro substituent is a well-established feature in multiple classes of kinase inhibitors. Its specific electronic properties and potential for halogen bonding make 5-Chloroisatin the appropriate starting material for synthesizing indolinone-based inhibitors where target engagement relies on the presence of this specific halogen. [1]

High-Yield Synthesis of Complex Spirocyclic Heterocycles

For multi-step or one-pot syntheses of complex molecules like spirooxindoles, 5-Chloroisatin provides a reliable, high-yield starting point. Its predictable reactivity ensures efficient material conversion, making it a cost-effective choice for building diverse chemical libraries or for scale-up operations where yield consistency is paramount. [2]

Development of N-Functionalized Isatin Libraries

As demonstrated by high-yield N-alkylation reactions, 5-Chloroisatin is an ideal substrate for creating libraries of N-substituted isatins. Its robust performance in this key reaction allows for the reliable and efficient introduction of diverse functional groups at the N1 position, facilitating structure-activity relationship (SAR) studies. [3]

Syntheses Requiring High Thermal Stability

In processes that require heating above 200 °C, the superior thermal stability of 5-Chloroisatin compared to unsubstituted isatin makes it the more suitable and safer choice. This allows for greater flexibility in solvent selection and reaction conditions without concern for precursor decomposition.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening derivative synthesis
5-Chloro substituent for Gram-negative activity
Inhibition zone and strain-panel endpoints
Cytotoxicity assay derivative synthesis
Potentiated bioactivity vs unsubstituted scaffold
Cell-model or brine shrimp lethality endpoint review
Reaction medium optimization
Computed solvation and electrostatic profiles
Solvent-dependent yield and solubility verification
Photostability-informed handling protocols
Pseudo-first-order photodegradation kinetics
Shelf-life assessment under ambient light exposure

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.9930561 g/mol

Monoisotopic Mass

180.9930561 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17630-76-1

Wikipedia

5-chloro-1H-indole-2,3-dione

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